2-(4-phenoxyphenyl)ethanamine Hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

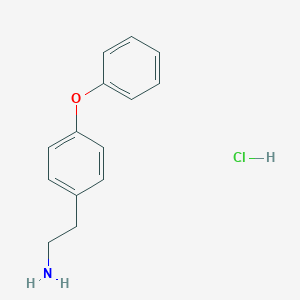

The systematic nomenclature of 2-(4-phenoxyphenyl)ethanamine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound with the Chemical Abstracts Service registry number 106272-17-7. The molecular formula C14H16ClNO represents the hydrochloride salt form, incorporating the chloride anion associated with the protonated amine functionality. This molecular composition yields a molecular weight of 249.74 grams per mole, distinguishing it from the free base form which exhibits a molecular weight of 213.28 grams per mole.

The structural nomenclature reveals several critical components within the molecular framework. The phenoxy substituent consists of a phenyl ring connected through an oxygen bridge to the para position of a second phenyl ring, creating a biphenyl ether linkage that extends the aromatic system. The ethanamine chain provides a two-carbon aliphatic bridge terminating in a primary amine group, which becomes protonated in the hydrochloride salt form. The systematic name accurately reflects the substitution pattern, with the phenoxy group positioned at the para location relative to the ethylamine substituent on the benzene ring.

The Simplified Molecular Input Line Entry System representation "NCCC1=CC=C(OC2=CC=CC=C2)C=C1.[H]Cl" provides a linear notation that captures the complete molecular structure including the hydrochloride salt formation. This notation demonstrates the connectivity between the primary amine nitrogen, the ethyl bridge, the substituted benzene ring, the oxygen linkage, and the terminal phenyl group. The molecular formula analysis reveals the compound contains fourteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, reflecting the complete hydrochloride salt composition.

Propriétés

IUPAC Name |

2-(4-phenoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZOCJKUCGMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468215 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106272-17-7 | |

| Record name | 2-(4-phenoxyphenyl)ethanamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Phenoxy Group Introduction via Nucleophilic Aromatic Substitution

The phenoxy-phenyl backbone is typically constructed through nucleophilic substitution reactions. In a method adapted from pesticide intermediate synthesis, phenol derivatives react with chloroacetyl chloride in the presence of Lewis acids like aluminum trichloride (AlCl₃) to form chlorinated intermediates. For example:

-

Reagents : Phenol, chloroacetyl chloride, AlCl₃ (molar ratio 1:2.0–2.5:2.0–2.5)

-

Solvents : Dichloromethane, toluene

This step achieves >85% yield under optimized conditions, with the chlorinated intermediate serving as a precursor for subsequent etherification.

Ethanamine Moiety Formation via Reduction

Reduction of nitriles or nitro groups is a critical step. Palladium-carbon (Pd/C)-catalyzed hydrogenation reduces intermediates such as nitroethylphenoxy derivatives to primary amines. For instance:

Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are less common due to safety concerns but offer faster reaction kinetics.

Modern Multi-Step Synthesis Strategies

Gabriel Synthesis for Amine Protection/Deprotection

To avoid over-alkylation, the Gabriel method is employed:

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol to precipitate the hydrochloride salt. Key parameters:

-

Acid Concentration : 1–2 M HCl

-

Temperature : 0–5°C (to prevent decomposition)

Industrial-Scale Production Methodologies

Large-Batch Etherification and Ammoniation

Industrial protocols prioritize cost-effectiveness and safety. A scaled-up adaptation of the Gabriel synthesis uses:

-

Continuous Flow Reactors : For chloroacetylation and etherification steps, reducing reaction times by 40%.

-

Catalyst Recycling : Pd/C is filtered and reused for up to five cycles without significant activity loss.

| Step | Reactor Type | Temperature | Yield |

|---|---|---|---|

| Chloroacetylation | Batch | 0–25°C | 88% |

| Etherification | Continuous | 80°C | 92% |

| Hydrogenation | Batch | 50°C, 3 bar H₂ | 85% |

Byproduct Mitigation

Secondary amine formation during ammoniation is minimized by:

-

Stoichiometric Control : Limiting excess phthalimide potassium to ≤1.5 equivalents.

-

Solvent Polarity : Using toluene instead of THF reduces nucleophilic substitution side reactions.

Reaction Optimization and Green Chemistry

Solvent and Catalyst Selection

Recent advances focus on sustainability:

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

Analytical Characterization

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-phenoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acid derivatives, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Potential:

Research has demonstrated that 2-(4-phenoxyphenyl)ethanamine hydrochloride exhibits promising therapeutic properties. It has been investigated for its role as an inhibitor of acetyl-CoA carboxylases (ACCs), which are crucial in lipid metabolism. This inhibition can potentially aid in treating metabolic disorders such as obesity and type 2 diabetes mellitus .

Case Study:

A study designed a series of acetamides based on molecular similarities between ACC inhibitors and peroxisome proliferator-activated receptors (PPARs). The synthesized compounds, including derivatives of this compound, showed dual agonistic activity on PPARα and PPARδ, indicating their potential as multi-target therapeutic agents .

Biological Research Applications

Antiviral and Anticancer Activities:

The compound has been evaluated for antiviral and anticancer activities. Its structure allows it to interact with various biological targets, leading to potential applications in cancer therapy and the treatment of viral infections.

Structure-Activity Relationship Studies:

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications to the phenoxy group can significantly enhance biological activity against specific targets like PLAAT enzymes, which are involved in lipid metabolism . This highlights the importance of this compound as a scaffold for developing more potent derivatives.

Industrial Applications

Material Development:

In industrial settings, this compound is utilized as a precursor in synthesizing new materials. Its unique chemical properties make it suitable for creating advanced polymers and other industrially relevant compounds.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-(4-phenoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-(4-phenoxyphenyl)ethanamine Hydrochloride with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Ethanamine Derivatives

Structural Analogues with Aromatic Ethers

- Phenoxyphenyl vs. Benzyloxy Substituents: The target compound’s phenoxyphenyl group (aromatic ether) contrasts with benzyloxy substituents in 2-[4-(benzyloxy)phenyl]ethanamine HCl . Electronic Effects: The oxygen atom in phenoxyphenyl enhances resonance stabilization, while benzyloxy groups may exhibit stronger electron-donating effects due to the benzyl ring’s inductive properties .

- Methylamine vs. Ethylamine Backbones: (4-Phenoxyphenyl)methylamine HCl replaces the ethylamine chain with a methylamine group, shortening the aliphatic chain. This reduces conformational flexibility and may alter binding affinity in receptor interactions.

Pharmacologically Active Analogues

- NBOMe Series (25C-NBOMe, 25I-NBOMe): These hallucinogens feature a 2,5-dimethoxy-4-substituted phenethylamine core with an N-methoxybenzyl group. Unlike the target compound, their primary activity involves 5-HT2A receptor agonism, leading to psychedelic effects . The methoxy and halogen substituents (e.g., Cl, I) enhance receptor binding affinity, whereas the phenoxyphenyl group in the target compound lacks such direct receptor-targeting moieties .

- Diphenhydramine Hydrochloride: A diphenylmethoxy-substituted ethanolamine derivative, Diphenhydramine acts as an antihistamine. Its tertiary amine structure and bulky substituents enable CNS penetration, contrasting with the primary amine and simpler substituents in the target compound .

Hydrogen Bonding and Protein Interactions

- HSP90 Inhibitors (Indole Derivatives) :

- Compounds like 2-(1H-indol-3-yl)ethanamine HCl interact with HSP90 via hydrogen bonds (e.g., with GLU527 and TYR604). The target compound lacks an indole ring but may still engage in hydrogen bonding through its amine group, though with different protein targets .

Activité Biologique

2-(4-phenoxyphenyl)ethanamine hydrochloride, with the molecular formula C14H16ClNO and CAS number 106272-17-7, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 249.73 g/mol

- IUPAC Name : 2-(4-phenoxyphenyl)ethanamine; hydrochloride

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Research Findings

-

Anticancer Activity :

- Studies have indicated that derivatives of phenoxyphenyl ethanamines exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potential for therapeutic applications in oncology .

- A comparative analysis demonstrated that certain analogs of this compound exhibited higher cytotoxicity than established chemotherapeutic agents like doxorubicin .

-

Cellular Mechanisms :

- Flow cytometry analyses revealed that treatment with this compound increased the expression of pro-apoptotic factors such as p53 and activated caspase pathways, leading to enhanced apoptotic cell death in cancer cells .

- Molecular docking studies indicated strong interactions between the compound and key amino acid residues in target proteins, suggesting a mechanism for its biological activity through receptor modulation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | |

| Doxorubicin | MCF-7 | 0.79 | |

| Related Analog | A549 | 1.47 |

Additional Biological Activities

Research into the broader biological activities of this compound suggests potential applications beyond oncology:

- Neurotransmitter Modulation : Preliminary studies indicate that compounds in this class may influence neurotransmitter systems, which could be relevant for neuropharmacological applications.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, warranting further investigation into their therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-phenoxyphenyl)ethanamine Hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., phenoxyphenyl derivatives) and reaction conditions. For example, the hydrochloride salt formation can be achieved by treating the free base with HCl under controlled pH, as demonstrated in related phenethylamine syntheses . Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/ethyl acetate mixtures) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm molecular structure, with aromatic proton signals (~6.8–7.5 ppm) and ethanamine backbone resonances (~2.8–3.5 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns and electrospray ionization .

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., HCl coordination) in crystalline samples .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the inhibitory effects of this compound on monoamine oxidases (MAOs)?

- Methodological Answer :

- Enzyme Assays : Use recombinant MAO-A/B isoforms with substrate kinetics (e.g., kynuramine [KYN] at Km concentrations: 43 µM for MAO-A, 23 µM for MAO-B). Prepare test compound stock solutions in water/methanol (9:1 v/v) to minimize solvent interference .

- IC Determination : Perform dose-response curves (0.1–100 µM) with 20-minute incubations at 37°C. Terminate reactions with ice-cold acetonitrile containing internal standards (e.g., amphetamine-d5) for LC-MS quantification .

- Data Interpretation : Compare IC values to known inhibitors (e.g., selegiline for MAO-B) and validate selectivity via isoform-specific assays .

Q. What strategies resolve contradictions in receptor-binding data between in vitro and ex vivo studies for this compound?

- Methodological Answer :

- In Vitro/Ex Vivo Correlation : Use radioligand binding assays (e.g., H]M100907 for 5-HT receptors) in homogenized brain tissues to quantify affinity (K) and compare with behavioral models (e.g., temperature changes in rodents) .

- Metabolite Screening : Assess stability in hepatic microsomes to rule out metabolite interference. LC-MS/MS identifies degradation products that may alter receptor interactions .

- Statistical Modeling : Apply multivariate analysis to account for variables like tissue heterogeneity or pharmacokinetic differences .

Q. How can structural analogs of this compound inform SAR studies for CNS drug development?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or modification of the ethanamine chain). Evaluate their binding affinities (e.g., 5-HT, dopamine D) and MAO inhibition profiles .

- Data Table :

| Analog Structure | 5-HT K (nM) | MAO-B IC (µM) |

|---|---|---|

| 2-(4-Fluorophenoxy)benzylamine | 12.3 ± 1.2 | 45.7 ± 3.8 |

| 2-(4-Chlorophenoxy)phenethylamine | 8.9 ± 0.9 | 32.1 ± 2.5 |

| Example data from related compounds |

Q. What experimental approaches validate the proposed mechanism of action when conflicting data arise in neuropharmacological studies?

- Methodological Answer :

- Knockout Models : Use MAO-A/B or receptor (e.g., 5-HT) knockout rodents to isolate target engagement .

- Synergistic Assays : Combine electrophysiology (e.g., patch-clamp for neuronal activity) with microdialysis to measure neurotransmitter release (e.g., serotonin, dopamine) in real-time .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) to identify consensus pathways and outliers, adjusting for methodological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.